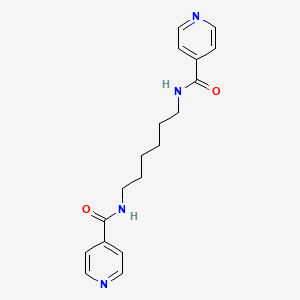
1,6-Bis(pyridine-4-carboxamido)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(pyridine-4-carboxamido)hexane is an organic compound with the molecular formula C18H22N4O2. It is a symmetrical molecule featuring two pyridine-4-carboxamido groups connected by a hexane linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(pyridine-4-carboxamido)hexane typically involves the reaction of pyridine-4-carboxylic acid with hexamethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Activation of pyridine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Step 2: Reaction of the activated pyridine-4-carboxylic acid with hexamethylenediamine to form the amide bond.
The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key to successful industrial production lies in optimizing reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(pyridine-4-carboxamido)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(pyridine-4-carboxamido)hexane has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific structural and functional properties.
Wirkmechanismus
The mechanism of action of 1,6-Bis(pyridine-4-carboxamido)hexane is primarily related to its ability to form stable complexes with metal ions. The pyridine rings and amide groups can coordinate with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(pyridine-4-carboxamido)butane: Similar structure with a butane linker instead of hexane.
1,8-Bis(pyridine-4-carboxamido)octane: Similar structure with an octane linker instead of hexane.
N,N’-Bis(pyridine-4-carboxamido)ethane: Similar structure with an ethane linker instead of hexane.
Uniqueness
1,6-Bis(pyridine-4-carboxamido)hexane is unique due to its specific hexane linker, which provides a balance between flexibility and rigidity. This structural feature allows it to form stable metal complexes with distinct properties compared to its shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
39642-75-6 |
|---|---|
Molekularformel |
C18H22N4O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[6-(pyridine-4-carbonylamino)hexyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c23-17(15-5-11-19-12-6-15)21-9-3-1-2-4-10-22-18(24)16-7-13-20-14-8-16/h5-8,11-14H,1-4,9-10H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
GALBBNXAQQLEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NCCCCCCNC(=O)C2=CC=NC=C2 |
Löslichkeit |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


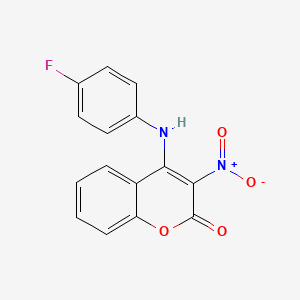

![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
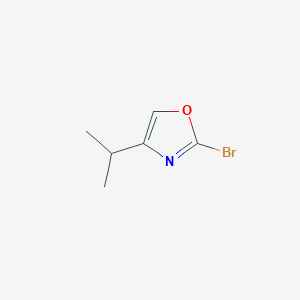
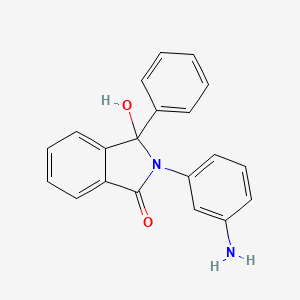
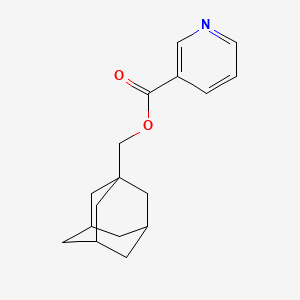
![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
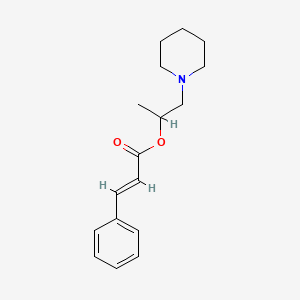

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)

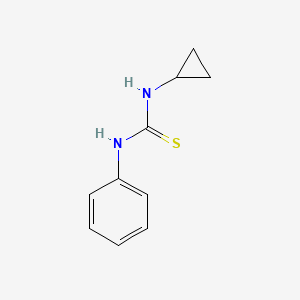
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
